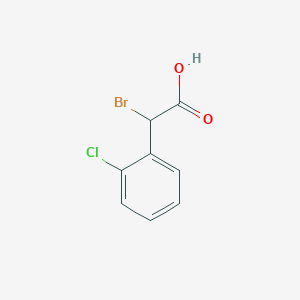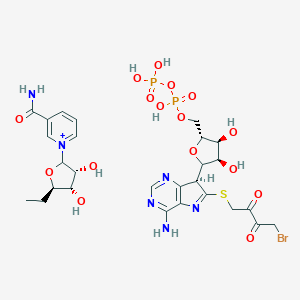
8-Bdb-tnad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
8-Bdb-tnad has been found to have several potential applications in scientific research. It has been studied for its potential use in developing new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. The compound has also been studied for its potential use in developing new pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 8-Bdb-tnad involves its interaction with the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in several physiological processes, including learning and memory. 8-Bdb-tnad has been found to bind to the receptor and modulate its activity, leading to enhanced cognitive function.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Bdb-tnad has several biochemical and physiological effects. It has been found to enhance cognitive function, improve memory retention, and increase attention span. The compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Bdb-tnad in lab experiments is its ability to enhance cognitive function and improve memory retention, which can be useful in various research studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 8-Bdb-tnad. One potential direction is the development of new drugs based on the compound for the treatment of various diseases, including Alzheimer's disease and cancer. Another direction is the study of the compound's potential use in developing new pesticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of the compound involves a multi-step process, and it has been found to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on the compound, including the development of new drugs and the study of its potential use in developing new pesticides and herbicides.
Synthesemethoden
The synthesis of 8-Bdb-tnad involves a multi-step process that includes the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-aminopyridine. The resulting compound is then reacted with 2,4-dichlorobenzyl bromide, and the final product is obtained after purification through a column chromatography technique.
Eigenschaften
CAS-Nummer |
154591-46-5 |
|---|---|
Produktname |
8-Bdb-tnad |
Molekularformel |
C27H36BrN6O16P2S+ |
Molekulargewicht |
874.5 g/mol |
IUPAC-Name |
[(2R,3S,4R)-5-[(7S)-4-amino-6-(4-bromo-2,3-dioxobutyl)sulfanyl-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;1-[(3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H19BrN4O12P2S.C12H16N2O4/c16-1-5(21)6(22)3-35-15-8(9-10(20-15)14(17)19-4-18-9)13-12(24)11(23)7(31-13)2-30-34(28,29)32-33(25,26)27;1-2-8-9(15)10(16)12(18-8)14-5-3-4-7(6-14)11(13)17/h4,7-8,11-13,23-24H,1-3H2,(H,28,29)(H2,17,18,19)(H2,25,26,27);3-6,8-10,12,15-16H,2H2,1H3,(H-,13,17)/p+1/t7-,8+,11-,12-,13?;8-,9-,10-,12?/m11/s1 |
InChI-Schlüssel |
XUUGVPBJGOABMI-BDYRSLACSA-O |
Isomerische SMILES |
CC[C@@H]1[C@H]([C@H](C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C([C@@H]2C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
Kanonische SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
Synonyme |
8-(4-bromo-2,3-dioxobutylthio)NAD 8-(4-bromo-2,3-dioxobutylthio)nicotinamide adenine dinucleotide 8-BDB-TNAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



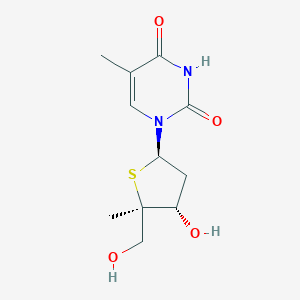

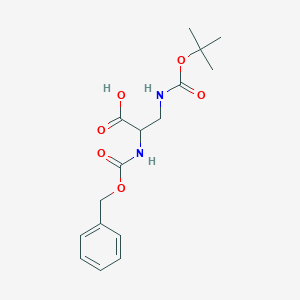
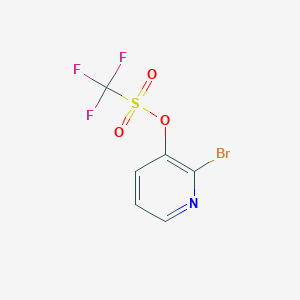
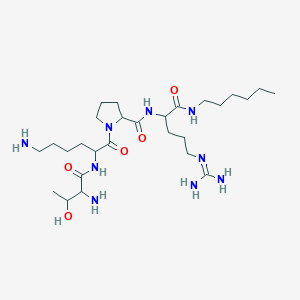
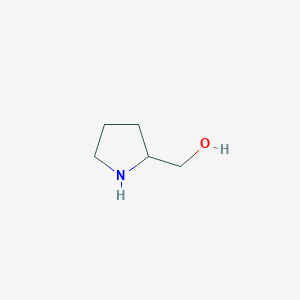
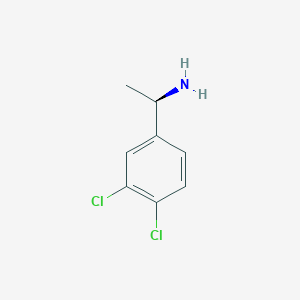
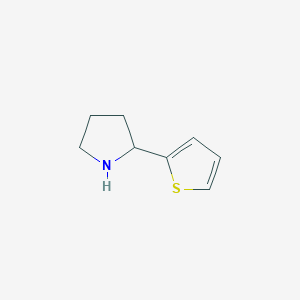
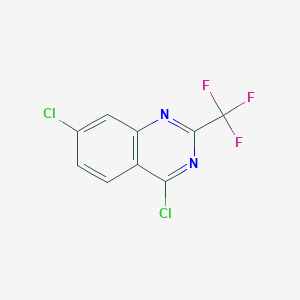
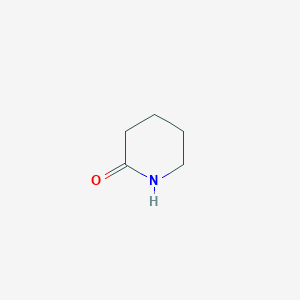
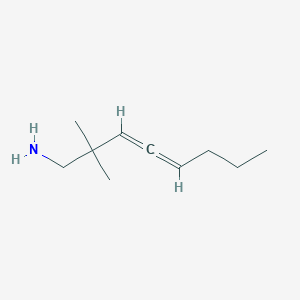
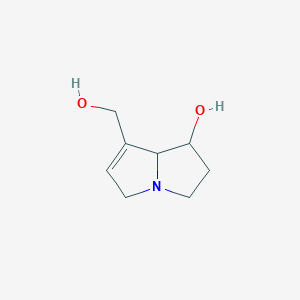
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
